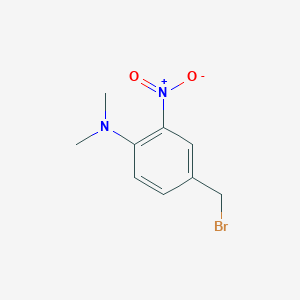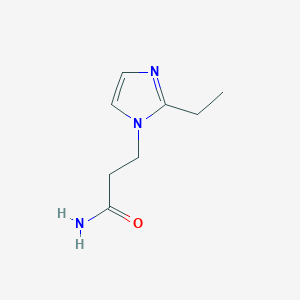
3-(2-Ethyl-1H-imidazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethyl-1H-imidazol-1-yl)propanamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
The synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-ethylimidazole with 3-bromopropionamide under basic conditions. The reaction typically proceeds as follows:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia in the presence of an acid catalyst to form imidazole derivatives.
Wallach Synthesis: This method involves the cyclization of N-substituted glycine derivatives in the presence of a dehydrating agent.
Industrial Production: Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
3-(2-Ethyl-1H-imidazol-1-yl)propanamide undergoes various chemical reactions, including:
Scientific Research Applications
3-(2-Ethyl-1H-imidazol-1-yl)propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-1H-imidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
3-(2-Ethyl-1H-imidazol-1-yl)propanamide can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer agent containing an imidazole moiety.
These compounds share the imidazole core but differ in their substituents and biological activities, highlighting the unique properties of this compound .
Properties
CAS No. |
111830-39-8 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-(2-ethylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C8H13N3O/c1-2-8-10-4-6-11(8)5-3-7(9)12/h4,6H,2-3,5H2,1H3,(H2,9,12) |
InChI Key |
XCMKHBIGRSSPLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


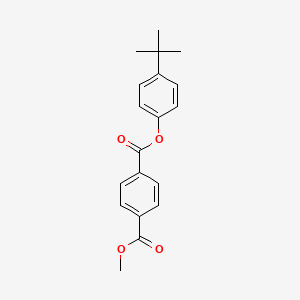

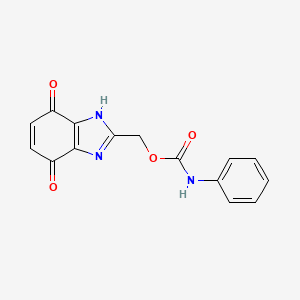

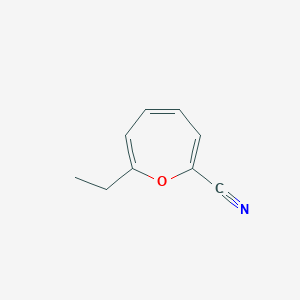
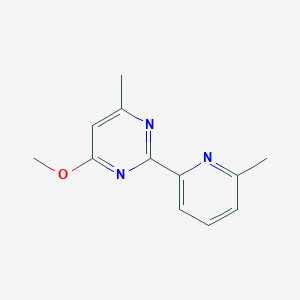
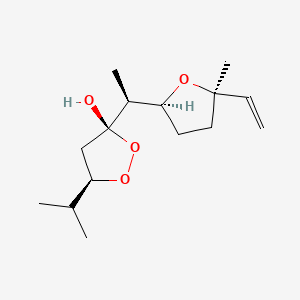


![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)
